molecular formula C15H15N5S B2928188 N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine CAS No. 1209969-02-7

N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine

货号: B2928188
CAS 编号: 1209969-02-7
分子量: 297.38
InChI 键: OQYGKRWZQLIGPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1,3-thiazole core substituted at position 5 with a 2-amino-4-pyrimidinyl group and at position 2 with an N-(4-methylphenyl)amine moiety. Its structure combines pyrimidine and thiazole heterocycles, which are common in kinase inhibitors and antimicrobial agents.

属性

IUPAC Name

5-(2-aminopyrimidin-4-yl)-4-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-9-3-5-11(6-4-9)19-15-18-10(2)13(21-15)12-7-8-17-14(16)20-12/h3-8H,1-2H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGKRWZQLIGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C3=NC(=NC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine, often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly in oncology and antiviral treatments.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Inhibition of Protein Kinases : Compounds similar to this thiazole derivative have been shown to inhibit key protein kinases such as EGFR and CDK2, which are critical in cancer cell proliferation. A study reported that certain thiazole derivatives induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines .
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell growth. For example, one derivative showed an IC50_{50} of 6.10 ± 0.4 μM against MCF-7 breast cancer cells .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Thiazole derivatives have been explored as inhibitors against various viral targets:

  • Mechanism of Action : The interaction with viral enzymes may inhibit their activity, thereby preventing viral replication. A study highlighted that certain thiazole compounds demonstrated efficacy against HIV reverse transcriptase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways:

  • PKMYT1 Inhibition : A related study identified potent inhibitors of PKMYT1, a regulator of CDK1 phosphorylation. The compounds demonstrated IC50_{50} values ranging from 0.011 μM to 4.1 μM, showcasing their potential as therapeutic agents for cancers associated with DNA damage response .

Table 1: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50_{50} Value (μM)Reference
AnticancerMCF-7 (breast cancer)6.10 ± 0.4
AntiviralHIV reverse transcriptaseVaries
Enzyme InhibitionPKMYT10.011 - 4.1

相似化合物的比较

Structural Analogues

Compound 1 : (N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine)
  • Structure : Replaces the pyrimidinyl group with pyridinyl.
  • Key Difference : Lack of pyrimidine reduces kinase-targeting specificity compared to the target compound.
Compound 18 (CYC116) : 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
  • Structure: Shares the thiazole-pyrimidine scaffold but substitutes the 4-methylphenyl group with a morpholinophenyl group.
  • Activity : Potent Aurora kinase inhibitor (Ki = 8.0–9.2 nM) with oral bioavailability and in vivo anticancer efficacy .
  • Comparison: The morpholino group enhances solubility but reduces lipophilicity (ALogP ~2.5) versus the target compound’s 4-methylphenyl group (predicted ALogP ~3.2).
Compound 15 : 4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • Structure : Inverts the thiazole-pyrimidine linkage and adds a morpholine group.
  • Properties : Higher polarity due to morpholine, with ALogP ~1.8 vs. the target’s ~3.2. Likely reduced blood-brain barrier penetration .
AB3 : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • Structure : Replaces pyrimidine with a triazole-sulfanylbenzamide chain.
  • Activity : Structural similarity score of 0.85 vs. the target compound; lower kinase affinity (ΔG = -5.75 kcal/mol) due to lack of pyrimidine .

Pharmacological and Functional Comparisons

Parameter Target Compound Compound 18 (CYC116) Compound 1 AB3
Primary Target Kinases (hypothesized) Aurora A/B kinases PfAtg8-PfAtg3 interaction Kinases/antimicrobial targets
Binding Affinity (Ki) Not reported 8.0–9.2 nM Not quantified ΔG = -5.75 kcal/mol
ALogP ~3.2 (estimated) 2.5 ~2.8 3.5853
Oral Bioavailability Unknown Yes (phase I clinical trials) Unknown No data
Synthetic Yield Not reported 47% (via chromatography) 68% (via DCM extraction) Not reported

Binding Mode and Selectivity

  • The 2-amino group on the pyrimidine in the target compound likely interacts with kinase ATP-binding pockets via hydrogen bonding, similar to Compound 18’s morpholino group .
  • Substitution at the para-position of the aniline (4-methylphenyl) enhances hydrophobic interactions, as seen in Aurora kinase inhibitors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。